molecular formula C18H19N3O2 B4321092 N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B4321092
M. Wt: 309.4 g/mol
InChI Key: FCAAKVKCMNHQCG-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that features a benzimidazole core linked to a methoxyphenyl group via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of benzimidazole derivatives with methoxyphenyl propanoic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction conditions are generally mild, and the process can be completed under ambient temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzimidazole and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzimidazole or methoxyphenyl moieties.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-phenylacetamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-(4-hydroxyphenyl)propanamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds without the methoxy group.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-14-9-6-13(7-10-14)8-11-18(22)19-12-17-20-15-4-2-3-5-16(15)21-17/h2-7,9-10H,8,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAAKVKCMNHQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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